N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Formation of the Pyrimidine Ring: This involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Coupling of the Pyrazole and Pyrimidine Rings: This step involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents may be employed .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or cyano groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Fipronil: A pyrazole derivative used as an insecticide.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the development of kinase inhibitors.
Uniqueness
N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN7OS/c1-29-19-24-11-14(20)16(25-19)18(28)23-9-5-8-15-13(10-21)17(22)27(26-15)12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-9,22H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMWYNZGVYZCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCCC2=NN(C(=C2C#N)N)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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